![molecular formula C13H11N3O3 B13754314 4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is a complex organic compound that features a pyridine ring and a carboxamide group. This compound is known for its unique chemical structure, which includes a hydroxylamine group and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an amine in the presence of a coupling agent such as carbodiimide.
Addition of the Hydroxylamine Group: The hydroxylamine group can be added through the reaction of the carboxamide derivative with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a nucleophilic aromatic substitution reaction, where the hydroxylamine derivative reacts with a halogenated benzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated benzene compounds, nitrobenzene, and other electrophilic reagents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) involves its interaction with various molecular targets and pathways. The hydroxylamine group can form hydrogen bonds with biomolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinamide: Similar structure but lacks the hydroxylamine group.
Nicotinamide: Similar structure but lacks the phenyl ring.
Picolinamide: Similar structure but has a different position of the carboxamide group on the pyridine ring.
Uniqueness
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is unique due to the presence of both the hydroxylamine group and the phenyl ring, which confer distinct chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C13H11N3O3 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
N-[2-(hydroxycarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-12(9-5-7-14-8-6-9)15-11-4-2-1-3-10(11)13(18)16-19/h1-8,19H,(H,15,17)(H,16,18) |
Clave InChI |
HKSFXYVEBKVOKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NO)NC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



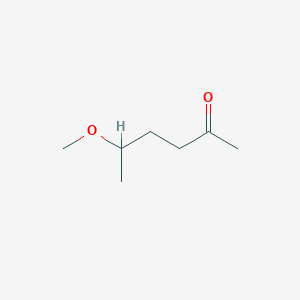
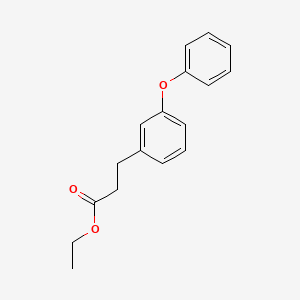
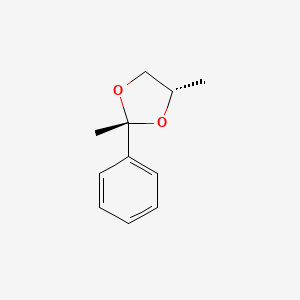
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
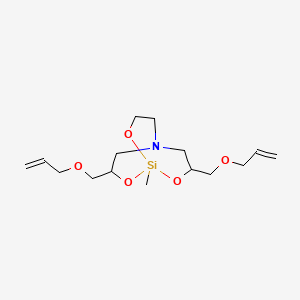
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

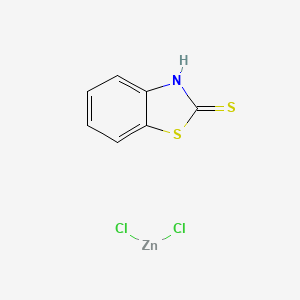



![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

